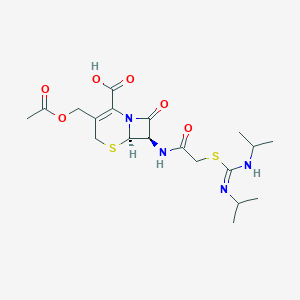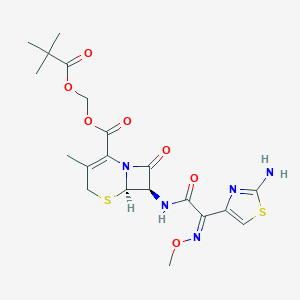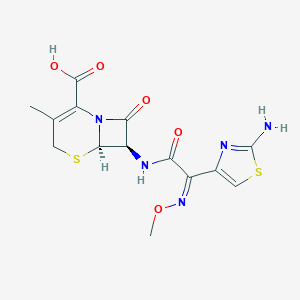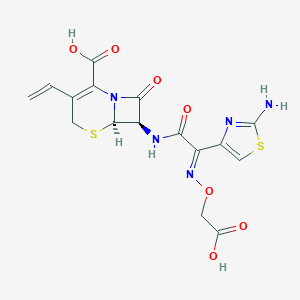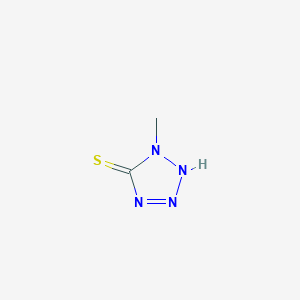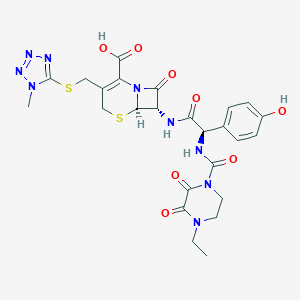
delta-2-Ceftazidime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta-2-Ceftazidime is a derivative of ceftazidime, a third-generation cephalosporin antibiotic. Cephalosporins are a class of beta-lactam antibiotics that inhibit bacterial cell wall synthesis, leading to cell lysis and death. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of delta-2-Ceftazidime involves the semi-synthetic modification of cephalosporin C, which is derived from the fermentation of the fungus Acremonium . The process includes the following steps:
Hydrolysis of Cephalosporin C: This step produces 7-aminocephalosporanic acid.
Acylation: The 7-aminocephalosporanic acid is acylated with a suitable acylating agent to form the ceftazidime nucleus.
Modification: The ceftazidime nucleus undergoes further chemical modifications to introduce the delta-2 double bond, resulting in this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation followed by chemical synthesis. The fermentation process is optimized for high yield and purity of cephalosporin C, which is then chemically modified to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: Delta-2-Ceftazidime undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the delta-2 double bond to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced ceftazidime derivatives.
Substitution Products: Various substituted ceftazidime derivatives
Aplicaciones Científicas De Investigación
Delta-2-Ceftazidime has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their chemical properties.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical production .
Mecanismo De Acción
Delta-2-Ceftazidime exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition disrupts cell wall synthesis, leading to cell lysis and death .
Comparación Con Compuestos Similares
- Ceftazidime
- Ceftolozane-Tazobactam
- Imipenem-Relebactam
- Meropenem-Vaborbactam
Delta-2-Ceftazidime stands out due to its unique structural modifications, which may offer advantages in specific clinical scenarios.
Propiedades
Número CAS |
1000980-60-8 |
|---|---|
Fórmula molecular |
C22H22N6O7S2 |
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13+/t14-,15?,18-/m1/s1 |
Clave InChI |
LRKHKETXQNDOKF-IODBXWCGSA-N |
SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
SMILES isomérico |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
SMILES canónico |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
Apariencia |
Off-White to Light Brown Solid |
melting_point |
>136°C |
| 1000980-60-8 | |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-en-3-yl]methyl]pyridinium; Δ-2-Ceftazidime; Ceftazidime Impurity A (EP) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




